7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one
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Overview
Description
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a synthetic organic compound belonging to the naphthyridine family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. A common route might include:
Starting Material: The synthesis often begins with a suitable naphthyridine precursor.
Chlorination: Introduction of the chlorine atom at the 7th position using reagents like thionyl chloride or phosphorus pentachloride.
Dimethylation: Introduction of the dimethyl groups at the 4th position using methylating agents such as methyl iodide in the presence of a base.
Cyclization: Formation of the dihydro-1,8-naphthyridin-2(1H)-one ring system through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction parameters precisely.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like potassium permanganate.
Reduction: Reduction of the chlorine atom or other functional groups using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or other nucleophilic species.
Major Products
The major products formed depend on the specific reactions and conditions used. For example:
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of dechlorinated or reduced derivatives.
Substitution: Formation of substituted naphthyridines with various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one would depend on its specific biological target. Generally, it might involve:
Molecular Targets: Binding to enzymes, receptors, or DNA.
Pathways: Modulating biochemical pathways related to its target.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,8-naphthyridine: Lacks the dimethyl groups.
4,4-Dimethyl-1,8-naphthyridine: Lacks the chlorine atom.
1,8-Naphthyridin-2(1H)-one: Lacks both the chlorine and dimethyl groups.
Uniqueness
7-Chloro-4,4-dimethyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chlorine atom and the dimethyl groups, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
7-chloro-4,4-dimethyl-1,3-dihydro-1,8-naphthyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)5-8(14)13-9-6(10)3-4-7(11)12-9/h3-4H,5H2,1-2H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMNQFUHFVYYJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=N2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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